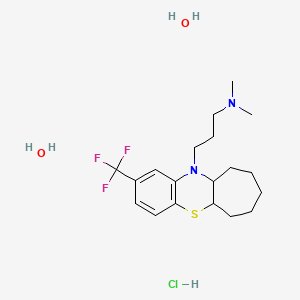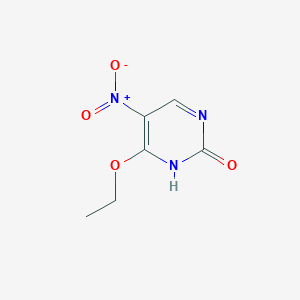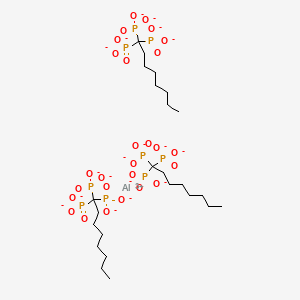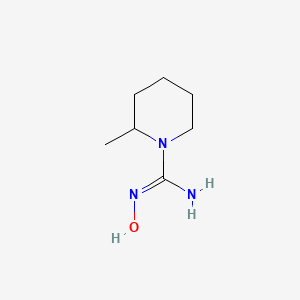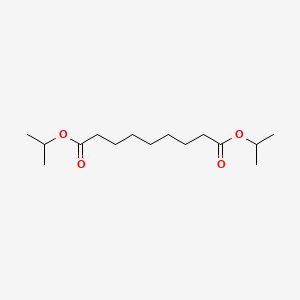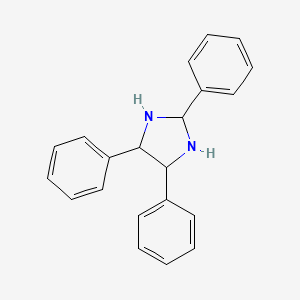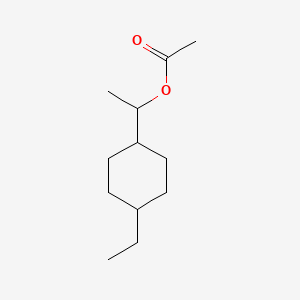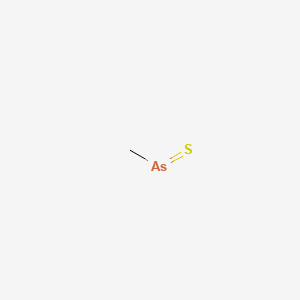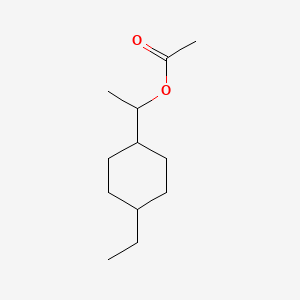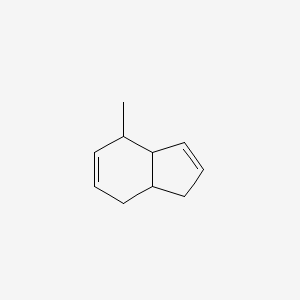
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- is a bicyclic hydrocarbon with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a tetrahydro ring and a methyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The process results in the reduction of the double bonds in the indene ring, leading to the formation of the tetrahydro compound.
Industrial Production Methods
Industrial production of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using hydrogenation catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be compared with other similar compounds such as:
1H-Indene, 3a,4,7,7a-tetrahydro-: Lacks the methyl group at the 4th position.
cis-Bicyclo[4.3.0]nona-3,7-diene: A stereoisomer with different spatial arrangement.
trans-Bicyclo[4.3.0]nona-3,7-diene: Another stereoisomer with a different spatial arrangement.
The uniqueness of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
7413-02-7 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
4-methyl-3a,4,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-4-2-5-9-6-3-7-10(8)9/h2-4,7-10H,5-6H2,1H3 |
Clé InChI |
YVLGRGCYQOZGCO-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC2C1C=CC2 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
